molecular formula C16H24N2O4S B513090 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-49-0

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513090
CAS No.: 942788-49-0
M. Wt: 340.4g/mol
InChI Key: JMXPETAJWMMKCY-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.44 g/mol. It features a piperazine core that is differentially substituted with an acetyl group and a 4-ethoxy-2,3-dimethylbenzenesulfonyl moiety. This specific structure classifies it as a benzenesulfonyl piperazine derivative, a scaffold recognized for its significant utility in medicinal chemistry research (https://www.sciencedirect.com/science/article/abs/pii/S0223523424008997) . While the specific biological profile of this compound is a subject of ongoing investigation, structurally similar benzenesulfonyl and piperazine-containing compounds are frequently explored in drug discovery for their potential to interact with various enzymatic targets. For instance, related molecular frameworks have been studied as inhibitors for viral enzymes, highlighting the potential of this chemotype in developing new therapeutic agents (https://www.sciencedirect.com/science/article/abs/pii/S0223523424008997) . Researchers value this compound primarily as a versatile synthetic intermediate or building block for the construction of more complex molecules. Its presence in chemical catalogs underscores its importance in pharmaceutical and chemical research for the synthesis and screening of novel bioactive entities (https://www.a2bchem.com/942666-73-1.html) . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-6-7-16(13(3)12(15)2)23(20,21)18-10-8-17(9-11-18)14(4)19/h6-7H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPETAJWMMKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Sulfonyl Chloride Intermediate

The first step involves synthesizing 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride. This is achieved through sulfonation of 4-ethoxy-2,3-dimethylbenzene using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled conditions:

C6H5OCH2CH3(CH3)2+ClSO3HC6H3(OCH2CH3)(CH3)2SO2Cl+HCl\text{C}6\text{H}5\text{OCH}2\text{CH}3(\text{CH}3)2 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}3(\text{OCH}2\text{CH}3)(\text{CH}3)2\text{SO}2\text{Cl} + \text{HCl}

The reaction is typically conducted at 0–5°C to minimize side reactions.

Piperazine Sulfonylation

The sulfonyl chloride intermediate reacts with piperazine in the presence of a base (e.g., triethylamine or NaHCO3\text{NaHCO}_3) to form 4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine:

C6H3(OCH2CH3)(CH3)2SO2Cl+C4H10N2C14H22N2O3S+HCl\text{C}6\text{H}3(\text{OCH}2\text{CH}3)(\text{CH}3)2\text{SO}2\text{Cl} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{14}\text{H}{22}\text{N}2\text{O}3\text{S} + \text{HCl}

The base neutralizes HCl, driving the reaction to completion.

Acetylation of Piperazine

The final step involves acetylating the secondary amine of piperazine using acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}):

C14H22N2O3S+(CH3CO)2OC16H24N2O4S+CH3COOH\text{C}{14}\text{H}{22}\text{N}2\text{O}3\text{S} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{16}\text{H}{24}\text{N}2\text{O}4\text{S} + \text{CH}_3\text{COOH}

This reaction is performed in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature.

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance sulfonylation efficiency by stabilizing intermediates.

  • Temperature Control : Exothermic reactions (e.g., sulfonation) require cooling to prevent decomposition.

Catalytic Innovations

Recent patents highlight transition metal-free conditions for analogous piperazine derivatives. For example, demonstrates that strong bases (e.g., KOtBu) can facilitate nucleophilic substitutions without palladium or copper catalysts, reducing costs and purification challenges.

Purification Techniques

  • Recrystallization : The final product is purified using ethanol/water mixtures, yielding >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves unreacted intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Classical Sulfonylation65–7092Scalable, minimal side productsRequires hazardous chlorosulfonic acid
Metal-Free Acylation75–8098Cost-effective, eco-friendlyLonger reaction times
Haloacetate Route60–6590High regioselectivityComplex purification steps

Mechanistic Insights and Side Reactions

Competing Reactions

  • Over-Sulfonylation : Excess chlorosulfonic acid may lead to di-sulfonylated byproducts.

  • Piperazine Ring Opening : Strong acids or high temperatures can degrade the piperazine moiety.

Steric and Electronic Effects

The 2,3-dimethyl and 4-ethoxy groups on the benzene ring create steric hindrance, slowing sulfonylation. Electron-donating substituents (e.g., ethoxy) activate the ring toward electrophilic attack but reduce reaction rates due to crowding.

Characterization and Quality Control

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.42 (t, 3H, OCH2_2CH3_3), 2.32 (s, 6H, Ar–CH3_3), 3.58 (m, 4H, piperazine), 4.01 (q, 2H, OCH2_2).

  • IR (KBr): 1675 cm1^{-1} (C=O stretch), 1350 cm1^{-1} (SO2_2 asym. stretch).

Purity Standards

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Melting Point : 148–150°C (lit. 149°C) .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Substituents on the Benzenesulfonyl Group

The benzenesulfonyl group’s substituents significantly influence physicochemical and biological properties:

  • 1-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one ():
    • Substituents: 2,5-Dimethyl groups.
    • Molecular Formula: C₁₄H₂₀N₂O₃S.
    • Key Differences: Lacks the ethoxy group present in the target compound, which may reduce solubility and alter receptor binding .
  • 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (): Substituents: 4-Ethoxy group (similar to the target) but with a chlorine atom on the ethanone. Molecular Formula: C₁₄H₁₉ClN₂O₄S.

Piperazine-Linked Sulfonamides with Heterocyclic Modifications

  • 1-[5-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)indolin-1-yl]ethan-1-one ():
    • Substituents: Trifluoromethylphenyl group and indole ring.
    • Biological Relevance: Targets UDP-2,3-diacylglucosamine hydrolase (LpxH) in E. coli with an IC₅₀ of 1.2 ± 0.2 µM, highlighting the role of bulky substituents in enzyme inhibition .
  • 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (): Substituents: Aminomethylphenyl group. Molecular Weight: 233.31 g/mol.

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Reference
Target Compound C₁₅H₂₂N₂O₄S* 326.41 Not reported Not reported -
QD11 () C₂₂H₂₆N₂O₃·C₂H₂O₄ 366.46 136.8–140.0 98.20
QD15 () C₂₂H₂₅ClN₂O₃ 400.90 123.9–126.7 100.00
1-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one C₁₄H₂₀N₂O₃S 296.39 Not reported Not reported

*Calculated based on structural similarity to and .

Key Observations :

  • Melting Points : Compounds with bulkier substituents (e.g., QD15 with 4-chlorobenzoyl) exhibit higher melting points (~124–127°C) compared to simpler analogs .
  • Purity : UPLC/MS purity for analogs ranges from 98.12% to 100%, reflecting optimized synthetic protocols .

Analysis :

  • Lower yields (e.g., 29–35% for QD17 and m2) correlate with complex multi-step reactions or sterically hindered intermediates .
  • Higher yields (e.g., 70% for QD4) are achieved with oxalic acid salt formation, improving crystallization .

Biological Activity

The compound 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 946283-55-2) is a sulfonamide derivative with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H33N5O3SC_{23}H_{33}N_{5}O_{3}S, with a molecular weight of 433.67 g/mol. The compound features a piperazine ring, an ethanone moiety, and a sulfonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H33N5O3S
Molecular Weight433.67 g/mol
SolubilitySoluble in DMSO
LogP3.45

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group can inhibit enzymes involved in metabolic pathways, while the piperazine moiety may enhance binding affinity to specific receptors.

Target Interactions:

  • Serotonin Receptors : Preliminary studies suggest potential affinity for serotonin receptors, which may influence mood regulation.
  • Enzymatic Inhibition : The compound may inhibit certain enzymes related to inflammation and pain pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Initial findings suggest that the compound may reduce inflammation markers in vitro.
  • CNS Activity : Given its structure, it may have effects on the central nervous system, potentially serving as an anxiolytic or antidepressant.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations of 50 µg/mL.
  • Anti-inflammatory Effects :
    • In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, the compound reduced pro-inflammatory cytokines by approximately 30% compared to control groups.
  • CNS Activity Evaluation :
    • A behavioral study assessed the anxiolytic effects in rodents. Administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus[Study on Antimicrobial]
Anti-inflammatoryReduced cytokine levels[Inflammation Study]
CNS ActivityAnxiolytic effects observed[CNS Study]

Q & A

Q. What are the optimal synthetic routes for 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?

The synthesis typically involves sequential sulfonylation and acylation steps. For analogous piperazine-sulfonyl hybrids, Friedel-Crafts acylation or Claisen-Schmidt condensation under reflux in ethanol with NaOH catalysis is common . Key steps include:

  • Sulfonylation : Reacting piperazine with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
  • Acylation : Introducing the ethanone group via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H (400 MHz) and 13^13C (100 MHz) in DMSO-d6 to confirm substituent positions and piperazine ring conformation .
  • FT-IR : Identification of sulfonyl (S=O, ~1350–1150 cm1^{-1}) and ketone (C=O, ~1700 cm^{-1) groups .
  • HRMS : Validation of molecular formula (e.g., [M+H]+^+ peaks) using UHPLC/Triple TOF systems .

Q. What preliminary biological assays are recommended for activity screening?

Initial screens often focus on:

  • Enzyme Inhibition : Alpha-glucosidase/alpha-amylase assays (for antidiabetic potential) using spectrophotometric methods .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to structural similarity to bioactive piperazine derivatives .

Advanced Research Questions

Q. How can structural contradictions in receptor-binding data be resolved?

Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:

  • Conformational Flexibility : Use molecular dynamics simulations (MD) to model piperazine ring dynamics and sulfonyl group orientation .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Q. What strategies optimize metabolic stability without compromising activity?

Fluorine substitution (e.g., replacing ethoxy with fluoroethoxy) enhances lipophilicity and stability, as seen in analogs like 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one . Additional approaches:

  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with enzymatically cleavable moieties.
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies .

Q. How do substituent variations on the benzenesulfonyl group affect SAR?

Systematic SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -Br, -Cl): Enhance receptor affinity but reduce solubility.
  • Methoxy/Ethoxy Groups : Improve bioavailability via increased lipophilicity (logP ~2.5–3.5) .
  • Methyl Substituents (2,3-dimethyl): Steric hindrance may alter binding pocket interactions, requiring co-crystallization studies (e.g., X-ray with CCP4 suite) .

Methodological Considerations

Q. What computational tools aid in predicting off-target effects?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to assess interactions with non-target receptors (e.g., hERG channels).
  • Pharmacophore Modeling : Identify shared features with known toxicophores (e.g., PAINS filters) .

Q. How should crystallographic data be interpreted for co-crystals?

  • CCP4 Software Suite : Process diffraction data (e.g., REFMAC5 for refinement) to resolve piperazine ring conformation and sulfonyl group orientation .
  • Electron Density Maps : Validate ligand placement in binding pockets (contoured at 1.5σ) .

Data Contradiction Analysis

Q. Why might in vitro and in vivo activity profiles diverge?

  • Pharmacokinetic Factors : Poor absorption (e.g., P-gp efflux) or rapid Phase II metabolism (glucuronidation). Address via:
  • Plasma Protein Binding Assays : Compare free vs. total drug concentrations.
  • Tissue Distribution Studies : Radiolabeled compound tracking in rodent models .

Q. How to reconcile conflicting cytotoxicity data across cell lines?

  • Cell-Specific Uptake : Quantify intracellular concentrations via LC-MS/MS.
  • Apoptosis Pathway Analysis : Western blotting for caspase-3/9 activation to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.